Methyl 15-oxopentadecanoate
Description
Methyl 15-oxopentadecanoate is a methyl ester characterized by a 15-carbon aliphatic chain terminating in a ketone (oxo) group at the C15 position. Its molecular formula is C₁₆H₃₀O₃, with a molecular weight of 270.41 g/mol. The compound is synthesized via oxidation reactions, as demonstrated in a protocol where hydroxy ester precursors are treated with oxalyl chloride and dimethyl sulfoxide (DMSO) under controlled conditions .
Properties
Molecular Formula |
C16H30O3 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
methyl 15-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3 |
InChI Key |
JXGUSXFVBFQDJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-oxopentadecanoate typically involves the esterification of 15-oxopentadecanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 15-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: 15-oxopentadecanoic acid.
Reduction: 15-hydroxypentadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 15-oxopentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl 15-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 15-oxopentadecanoic acid, which can then participate in various biochemical reactions. The ketone group can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 15-oxopentadecanoate belongs to a broader class of methyl esters with varying chain lengths and functional groups. Below is a detailed comparison with structurally related compounds, emphasizing their molecular features, properties, and applications.
Structural Analogs
Functional Group Impact
- Oxo Group (this compound): The ketone group increases polarity and reactivity, making it susceptible to nucleophilic attacks (e.g., in Schiff base formation). This contrasts with Methyl 15-hydroxypentadecanoate, where the hydroxyl group promotes hydrogen bonding and solubility in polar solvents .
- Chain Length: Longer chains (e.g., C15 in Methyl pentadecanoate vs. C12 in Methyl dodecanoate) correlate with higher melting points and lower volatility. This compound’s intermediate chain length balances rigidity and fluidity, ideal for pheromone applications .
Physical and Chemical Properties
- Boiling Points: Increase with chain length (e.g., Methyl dodecanoate: ~262°C; Methyl pentadecanoate: >300°C) .
- Solubility: The oxo group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-functionalized esters .
Q & A
Q. What are the established methods for synthesizing methyl 15-oxopentadecanoate, and how can purity be validated?
this compound is typically synthesized via esterification of 15-oxopentadecanoic acid using methanol under acidic catalysis. Key steps include:
- Reaction optimization : Adjusting molar ratios (e.g., acid:alcohol = 1:3–5) and temperature (60–80°C) to maximize yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Purity validation : Employ GC-MS for volatile impurities, HPLC for non-volatile residues, and NMR (¹H/¹³C) to confirm structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Spill management : Absorb with inert materials (e.g., quartz sand) and dispose as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester (C-O) bands (~1200 cm⁻¹).
- NMR : ¹H NMR for methyl ester protons (~3.6 ppm) and ketone protons (δ 2.1–2.5 ppm); ¹³C NMR for carbonyl carbons (~207 ppm for ketone, ~170 ppm for ester) .
- Mass spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of –OCH₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting point, vapor pressure) for this compound?
Q. What metadata is essential for publishing datasets on this compound?
Include:
Q. How can researchers ethically manage contradictory data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
